molecular formula C13H14N2O3 B1299513 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid CAS No. 356790-59-5

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No. B1299513
M. Wt: 246.26 g/mol
InChI Key: YPXWARXRBMZEJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, which results in the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones depending on the solvent used during the reflux process . This information suggests that the synthesis of complex organic compounds like 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid might involve multi-step reactions and the use of specific reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of the compounds mentioned in the first paper indicates the presence of a chromen moiety and a triazine ring, which are products of a reaction involving an ethoxalyl group . This suggests that the molecular structure of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid could also be complex, with multiple ring systems and functional groups that are characteristic of phthalazine derivatives.

Chemical Reactions Analysis

The synthesis processes described in the papers involve refluxing in different solvents, which indicates that the chemical reactions to synthesize such compounds are sensitive to reaction conditions . The formation of different products based on the choice of solvent highlights the importance of understanding the reactivity and interaction of functional groups in the design of synthetic pathways for complex molecules.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, the synthesis and structural confirmation of related compounds through methods such as HPLC and infrared spectroscopy suggest that similar analytical techniques could be employed to determine the properties of the compound . The specific activity and radiochemical purity mentioned in the second paper also underscore the importance of purity and characterization in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Environmental Fate and Aquatic Effects of Oxo-Process Chemicals

Research on oxo-process chemicals, including those with complex structures similar to "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid," focuses on their environmental impact and biodegradability. Studies have shown that compounds like C4 and C8 oxo-process chemicals are readily biodegradable and pose generally low concern to aquatic life, indicating potential environmental applications of similar compounds (Staples, 2001).

Biodegradation and Fate in Soil and Groundwater

Compounds structurally related or within the same functional group as "3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid" have been studied for their biodegradation pathways. For instance, ethyl tert-butyl ether (ETBE), a gasoline oxygenate, has been extensively researched for its biodegradation and fate in soil and groundwater, highlighting the importance of understanding the environmental impact of synthetic compounds (Thornton et al., 2020).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity and reaction pathways of compounds with similar complexity provides insights into their potential applications in pharmacology and nutraceuticals. For instance, the decolorization assay of antioxidant capacity sheds light on the reaction pathways that underlie the antioxidant activity, offering a basis for further research into the health benefits of complex compounds (Ilyasov et al., 2020).

properties

IUPAC Name

3-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-15-13(18)10-6-4-3-5-9(10)11(14-15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWARXRBMZEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360648
Record name 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

CAS RN

356790-59-5
Record name 3-(3-Ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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